N-(3-chlorophenyl)acrylamide

Descripción general

Descripción

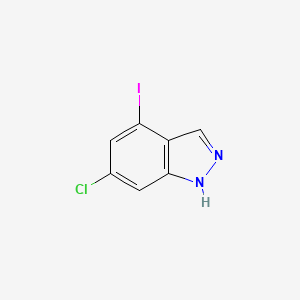

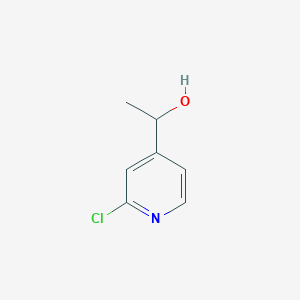

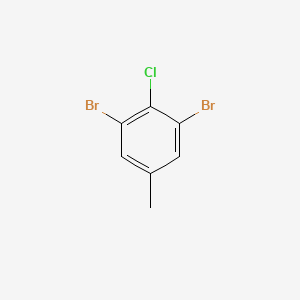

N-(3-Chlorophenyl)acrylamide is a chemical compound with the molecular formula C9H8ClNO . It is related to other compounds such as N-(3-CHLOROPHENYL)-3-(3-METHOXYPHENYL)ACRYLAMIDE and N-(3-CHLOROPHENYL)-3-(2,3-DIMETHOXYPHENYL)ACRYLAMIDE .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the reaction of an aliphatic primary amine with acryloyl chloride in the presence of a base . This process has been described in multiple publications and is typically carried out on a small scale .Molecular Structure Analysis

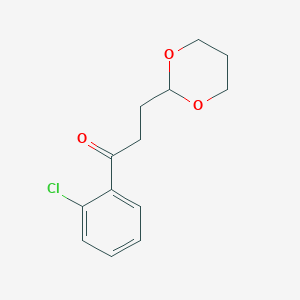

The molecular structure of this compound consists of a chlorophenyl group attached to an acrylamide group . The average mass of the molecule is 181.619 Da .Chemical Reactions Analysis

Acrylamide, a related compound, is known to undergo heat-induced reactions with the amino group of asparagine and the carbonyl group of reducing sugars, leading to the formation of early Maillard reaction products . It’s plausible that this compound may undergo similar reactions.Aplicaciones Científicas De Investigación

Insecticidal Agents

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, related to N-(3-chlorophenyl)acrylamide, were synthesized and tested for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Some compounds exhibited excellent results, suggesting potential applications in pest control (Rashid et al., 2021).

Industrial Uses and Environmental Fate

Acrylamide, from which this compound is derived, has extensive industrial applications. It is used in synthesizing polyacrylamide, which has applications in soil conditioning, wastewater treatment, cosmetics, paper, and textile industries. Understanding the environmental fate and neurotoxicity of acrylamide is crucial due to its widespread use (Smith & Oehme, 1991).

Bioengineering Applications

Poly(N-isopropyl acrylamide), a derivative of acrylamide, is used in bioengineering for nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, cell sheet engineering, tissue transplantation, and more (Cooperstein & Canavan, 2010).

Corrosion Inhibition

Acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research indicates that certain acrylamide derivatives effectively inhibit corrosion in nitric acid solutions of copper, suggesting applications in metal preservation (Abu-Rayyan et al., 2022).

Polymerization and Material Research

Acrylamide undergoes polymerization under pressure, which is of interest in material research. This property is relevant to the study of polyacrylamide, a significant polymer in various industrial applications (Sharma et al., 2013).

Mecanismo De Acción

Target of Action

N-(3-chlorophenyl)acrylamide, also known as N-(3-chlorophenyl)prop-2-enamide, is a type of acrylamide derivative. Acrylamides are known to interact with biological nucleophiles such as DNA bases, proteins, or peptides

Mode of Action

Acrylamides in general are known to form covalent bonds with soft nucleophiles, such as cysteine thiolate groups located within active sites of presynaptic proteins . This interaction can lead to protein inactivation, disrupting nerve terminal processes and impairing neurotransmission .

Biochemical Pathways

Acrylamide is metabolized in vivo by two pathways. The first involves biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide . The second pathway involves coupling to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) . It’s plausible that this compound follows similar biochemical pathways.

Pharmacokinetics

Acrylamide is known to be rapidly soluble and mobile in water, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Acrylamide derivatives have been associated with neurotoxicity . In addition, some acrylamide derivatives have shown antioxidant activity , suggesting potential protective effects against oxidative stress.

Action Environment

The action of this compound, like other acrylamides, can be influenced by environmental factors. Acrylamides are widely used in industrial processes and can be found in the environment, including in food and water . Exposure to acrylamides can occur through ingestion, inhalation, and dermal contact . The extent of toxicity is highly dependent on factors like frequency and concentration of exposure .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXQEWMZAUGCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990407 | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7017-16-5 | |

| Record name | NSC58498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Chlorophenyl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[g]quinazoline](/img/structure/B3024462.png)

![2-Chloro-4-fluoro-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic Acid](/img/structure/B3024469.png)